molecular formula C23H24N2OS B11621774 (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B11621774
M. Wt: 376.5 g/mol
InChI Key: OIXFDYZDAMFWIE-NTEUORMPSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a thiazole ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-tert-butylbenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation of the resulting product with prop-2-enamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Reduced amides or alcohols.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure but with a chlorine substituent.

    (2E)-3-(4-tert-butylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure but with a fluorine substituent.

Uniqueness

The uniqueness of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methyl groups may enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C23H24N2OS/c1-16-5-10-18(11-6-16)20-15-27-22(24-20)25-21(26)14-9-17-7-12-19(13-8-17)23(2,3)4/h5-15H,1-4H3,(H,24,25,26)/b14-9+

InChI Key

OIXFDYZDAMFWIE-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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